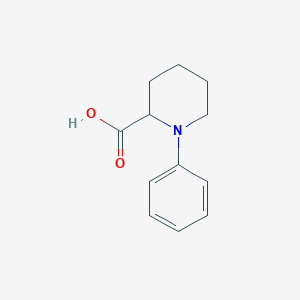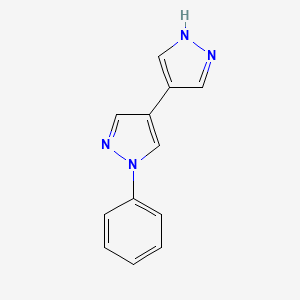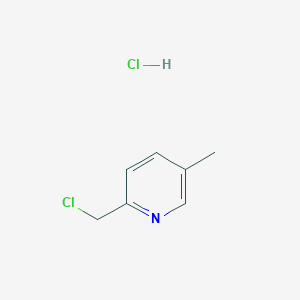
2-(3-Hidroxi-4-nitrofenil)acetato de etilo
Descripción general
Descripción
Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate, also known as ENPA, is an organic compound used for scientific research applications. It is a derivative of nitrophenol and is used as an intermediate in the synthesis of other compounds. ENPA has a variety of biochemical and physiological effects and has been studied for its potential applications in laboratory experiments.
Aplicaciones Científicas De Investigación
Propiedades químicas
“2-(3-Hidroxi-4-nitrofenil)acetato de etilo” es un compuesto químico con el número CAS: 288580-52-9 y un peso molecular de 225,2 . El compuesto suele estar en forma sólida .
Síntesis de Entacapona
Este compuesto juega un papel crucial en la síntesis de Entacapona, un inhibidor de la catecol-O-metiltransferasa (COMT) . Entacapona se utiliza en el tratamiento de la enfermedad de Parkinson . La síntesis se logra en condiciones suaves mediante la desmetilación mediada por aminas del precursor 2-Ciano-3-(3-hidroxi-4-metoxi-5-nitrofenil)prop-2-enamida .
Estudios de desmetilación
El compuesto se ha utilizado en estudios que exploran procesos de desmetilación . En estos estudios, el grupo metoxilo adyacente a un grupo nitro se desmetila bajo ataque nucleofílico .
Estudios estructurales
El compuesto se ha utilizado en métodos de RMN para derivar la geometría E y Z y otras moléculas similares . Estos estudios se llevan a cabo principalmente mediante el estudio de los espectros de 13C acoplados a protones .
Estudios de metabolitos
El compuesto se ha utilizado en estudios para comprender el metabolismo de la Entacapona . Se ha identificado el isómero Z de Entacapona, un metabolito humano significativo del isómero E .
Estudios de actividad biológica
Estudios preliminares revelan actividad in vitro para algunos compuestos contra la tuberculosis (TB) y el dengue .
Mecanismo De Acción
Mode of Action
It’s possible that the compound interacts with its targets through a variety of mechanisms, potentially leading to changes in cellular function .
Biochemical Pathways
It’s likely that the compound interacts with multiple pathways, leading to downstream effects on cellular function .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound .
Result of Action
It’s likely that the compound has a variety of effects, depending on its targets and the specific cellular context .
Propiedades
IUPAC Name |
ethyl 2-(3-hydroxy-4-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-2-16-10(13)6-7-3-4-8(11(14)15)9(12)5-7/h3-5,12H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWWXFRNYIQACB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

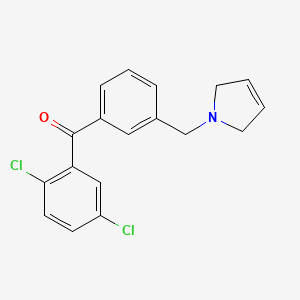

![Ethyl 8-oxo-8-[3-(3-pyrrolinomethyl)phenyl]octanoate](/img/structure/B1359669.png)

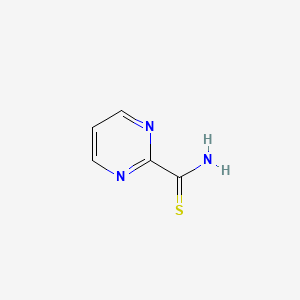

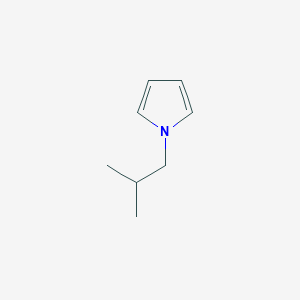
![(2R,3R)-N-[(1S,7R,8R,9Z,17S,20R,21S,24R,29S,32R)-29-Benzyl-24-[(2S)-butan-2-yl]-8-(chloromethyl)-8-hydroxy-32-[(1R)-1-hydroxyethyl]-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxo-6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraen-21-yl]-3-hydroxy-2,4-dimethylpentanamide](/img/structure/B1359677.png)
![2-Methylbenzo[d]oxazole-5-carboxylic acid](/img/structure/B1359678.png)
